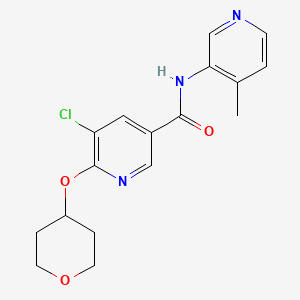
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H18ClN3O3
- Molecular Weight: 345.79 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Present at the 5-position of the pyridine ring. |
| Methyl Group | Substituted on the 4-position of the pyridine ring. |
| Oxan Group | Ether linkage providing structural stability. |
| Carboxamide Group | Contributes to biological activity through hydrogen bonding. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific kinases, leading to altered phosphorylation states within cells.
- Receptor Modulation: Interaction with G-protein coupled receptors (GPCRs) could influence downstream signaling cascades.
- Cell Cycle Regulation: It may affect cell proliferation and apoptosis through modulation of key regulatory proteins.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
-
Anticancer Activity: In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 (Breast) 2.5 A549 (Lung) 1.8 - Anti-inflammatory Properties: The compound has shown promise in reducing pro-inflammatory cytokines in macrophage models, suggesting potential use in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Effects:
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 and A549 cell lines.
- Results indicated significant apoptosis induction via caspase activation pathways.
-
Inflammation Model:
- In a murine model of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to controls.
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Formation of Pyridine Core: Utilizing a pyridine derivative reacted with appropriate amines.
- Chlorination: Achieved through thionyl chloride or phosphorus pentachloride.
- Etherification: Introducing the oxan group via nucleophilic substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridine Formation | Nucleophilic Substitution | Pyridine derivative + amine |
| Chlorination | Electrophilic Substitution | Thionyl chloride |
| Oxan Group Attachment | Etherification | Alkyl halides + alcohol |
Propiedades
IUPAC Name |
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-2-5-19-10-15(11)21-16(22)12-8-14(18)17(20-9-12)24-13-3-6-23-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBFGARCYZUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













